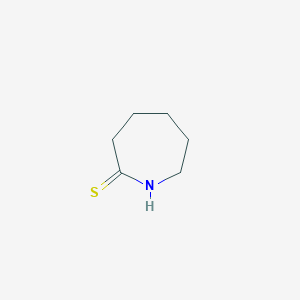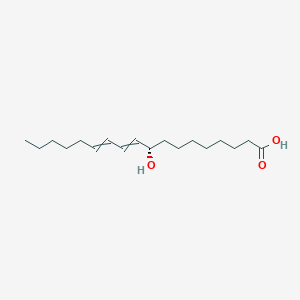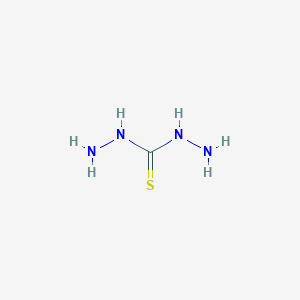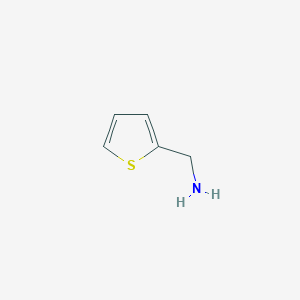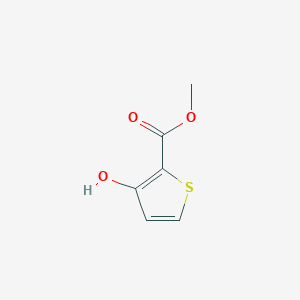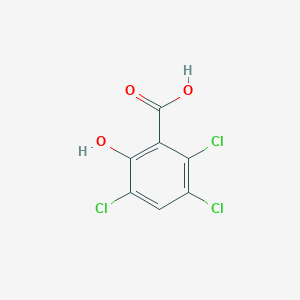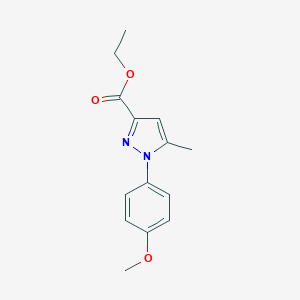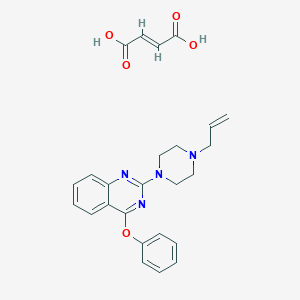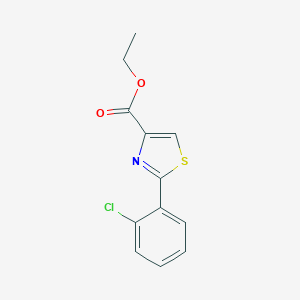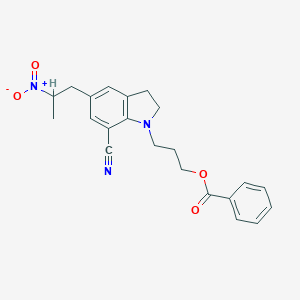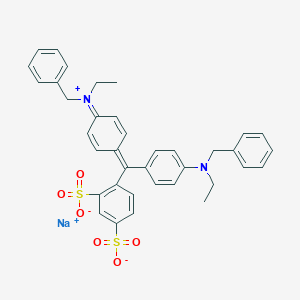
Acid blue 7
Descripción general
Descripción
Acid Blue 7, also known as Alphazurine A, is a water-soluble dye in the Triphenylmethane family of colorants . It is commonly used for coloring soaps, detergents, industrial cleaning products, leather, paper, cellulosic materials, silk, nylon, wool, and color depositing shampoo and conditioner . It appears as a dark blue powder .
Synthesis Analysis
The synthesis of Acid Blue 7 involves a catalytic oxidation reaction . The catalyst is prepared by mixing silicotungstic acid with copper oxide, and aqueous hydrogen peroxide (30%) is used as an oxidizing agent . This reaction proceeds to produce Acid Blue 7 from the corresponding leuco acid after 45 minutes at 95 °C . This synthesis method is viable for a 10 g-scale synthesis .Molecular Structure Analysis
The molecular formula of Acid Blue 7 is C37H35N2NaO6S2 . It has a molecular weight of 690.81 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Acid Blue 7 include condensation and oxidation . Triarylmethane dyes like Acid Blue 7 are produced by condensing benzaldehydes with N-ethyl-N-phenylbenzylamine to form the corresponding leuco compounds, followed by oxidation .Physical And Chemical Properties Analysis
Acid Blue 7 is a blue powder that is soluble in water . It is most stable in pH 3-9 . In strong sulfuric acid, it turns olive green, and yellow precipitation occurs after dilution . It forms a transparent green light blue aqueous solution at room temperature .Aplicaciones Científicas De Investigación
Oxidative Synthesis of Acid Blue 7 Dye
- Specific Scientific Field : Applied Chemistry
- Summary of the Application : Acid Blue 7 dye is synthesized through a catalytic oxidation reaction . This process is significant in the field of organic synthesis and industrial chemistry .
- Methods of Application or Experimental Procedures : The catalyst for this reaction is prepared by mixing silicotungstic acid with copper oxide . Aqueous hydrogen peroxide (30%) is used as an oxidizing agent . The reaction proceeds to produce Acid Blue 7 from the corresponding leuco acid after 45 minutes at 95 °C . This method is viable for a 10 g-scale synthesis .
- Results or Outcomes : The synthesis of Acid Blue 7 dye through this method reduces the usage of harmful heavy metals, as it does not require lead oxide or manganese oxide derivatives as oxidants .
Dyeing and Printing
- Specific Scientific Field : Textile Industry
- Summary of the Application : Acid Blue 7 is used for dyeing and printing on various materials . It is particularly used on wool, silk, and polyamide fiber fabrics .
- Methods of Application or Experimental Procedures : The dye is applied to the material in a dye bath. The material is then heated to promote the absorption of the dye. After sufficient time, the material is removed from the bath, rinsed, and dried .
- Results or Outcomes : The result is a material dyed with Acid Blue 7. The color is stable and can withstand washing and light exposure .
Cosmetics and Soap Coloring
- Specific Scientific Field : Cosmetics Industry
- Summary of the Application : Acid Blue 7 is used as a colorant in cosmetics and soaps .
- Methods of Application or Experimental Procedures : The dye is mixed with the cosmetic or soap base during the manufacturing process. The amount of dye used depends on the desired color intensity .
- Results or Outcomes : The result is a cosmetic product or soap that has been colored with Acid Blue 7. The color is stable and safe for use on skin .
Adsorption of Acid Blue 7
- Specific Scientific Field : Environmental Science
- Summary of the Application : Acid Blue 7 is used in studies of adsorption, a process by which a solid holds molecules of a gas or liquid or solute as a thin film . This is significant in environmental science for understanding how pollutants can be removed from water .
- Methods of Application or Experimental Procedures : The dye is mixed with water to create a solution, which is then exposed to a specific adsorbent material . The amount of dye that adheres to the adsorbent is measured over time .
- Results or Outcomes : The results of these studies can inform the design of water treatment processes and contribute to the development of new materials for pollutant removal .
Color Filters for Liquid Crystal Displays
- Specific Scientific Field : Electronics
- Summary of the Application : Acid Blue 7 is used in the production of color filters for liquid crystal displays . These filters are essential for producing the full range of colors seen on an LCD screen .
- Methods of Application or Experimental Procedures : The dye is mixed with a liquid crystal solution and applied to a substrate . The mixture is then heated and cooled to form the liquid crystal structure .
- Results or Outcomes : The result is a color filter that can selectively transmit light of a particular color, contributing to the overall image quality of the LCD .
Propiedades
IUPAC Name |
sodium;4-[[4-[benzyl(ethyl)amino]phenyl]-[4-[benzyl(ethyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzene-1,3-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N2O6S2.Na/c1-3-38(26-28-11-7-5-8-12-28)32-19-15-30(16-20-32)37(35-24-23-34(46(40,41)42)25-36(35)47(43,44)45)31-17-21-33(22-18-31)39(4-2)27-29-13-9-6-10-14-29;/h5-25H,3-4,26-27H2,1-2H3,(H-,40,41,42,43,44,45);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUYQIPAPWPHNC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC=CC=C4)C=C3)C5=C(C=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H35N2NaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80881399 | |
| Record name | Alphazurine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80881399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
690.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Sigma-Aldrich MSDS] | |
| Record name | Acid Blue 7 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20190 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Alphazurine A | |
CAS RN |
3486-30-4 | |
| Record name | Acid Blue 7 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003486304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanaminium, N-[4-[(2,4-disulfophenyl)[4-[ethyl(phenylmethyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Alphazurine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80881399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrogen (benzyl)[4-[[4-[benzylethylamino]phenyl](2,4-disulphonatophenyl)methylene]cyclohexa-2,5-dien-1-ylidene](ethyl)ammonium, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID BLUE 7 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/014OZV4W1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



